(2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid
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Overview
Description
(2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[111]pentanyl)propanoic acid is a complex organic compound characterized by its unique bicyclo[111]pentane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the bicyclo[1.1.1]pentane moiety through a series of reactions including cycloaddition and ring-opening processes. The final step usually involves the deprotection of the Cbz group under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique bicyclo[1.1.1]pentane structure. This interaction can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a similar bicyclo[1.1.1]pentane structure, used as a solvent and intermediate in organic synthesis.
2-(2-(Dimethylamino)ethoxy)ethanol: A compound with similar functional groups, used in surfactants and as a corrosion inhibitor.
Uniqueness
(2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid is unique due to its combination of the bicyclo[1.1.1]pentane structure and the benzyloxycarbonylamino group. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C16H19NO4 |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
(2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C16H19NO4/c18-14(19)13(9-16-6-12(7-16)8-16)17-15(20)21-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,17,20)(H,18,19)/t12?,13-,16?/m1/s1 |
InChI Key |
USDITYNBEGFBPY-MFOWVQHXSA-N |
Isomeric SMILES |
C1C2CC1(C2)C[C@H](C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1C2CC1(C2)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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